molecular formula C10H6SeTe B14487024 Naphtho(1,8-cd)-1,2-telluraselenole CAS No. 64869-37-0

Naphtho(1,8-cd)-1,2-telluraselenole

Cat. No.: B14487024
CAS No.: 64869-37-0
M. Wt: 332.7 g/mol
InChI Key: XVVKTKBJYPLSQP-UHFFFAOYSA-N
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Description

Naphtho(1,8-cd)-1,2-telluraselenole is a unique organotellurium compound that belongs to the family of peri-substituted naphthalenes. These compounds are characterized by the presence of tellurium and selenium atoms in the peri-positions (1 and 8) of the naphthalene ring. The rigid naphthalene backbone imposes significant steric strain, which can be released through various chemical interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(1,8-cd)-1,2-telluraselenole typically involves the reaction of 1,8-diaminonaphthalene with tellurium and selenium sources. One common method includes the diazotization of 1,8-diaminonaphthalene to form a dihalo derivative, which is then treated with tellurium and selenium in the presence of an aprotic solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis is facilitated by the robustness of the reaction conditions and the availability of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

Naphtho(1,8-cd)-1,2-telluraselenole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine and bromine can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Naphtho(1,8-cd)-1,2-telluraselenole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho(1,8-cd)-1,2-telluraselenole involves its interaction with molecular targets through redox reactions. The compound can donate or accept electrons, thereby influencing various biochemical pathways. The tellurium and selenium atoms play a crucial role in modulating the redox state of the compound, which in turn affects its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Naphtho(1,8-cd)-1,2-dithiole
  • Naphtho(1,8-cd)-1,2-diselenole
  • Naphtho(1,8-cd)-1,2-ditellurole

Uniqueness

Naphtho(1,8-cd)-1,2-telluraselenole is unique due to the presence of both tellurium and selenium atoms in its structure. This dual chalcogen composition imparts distinct redox properties and steric effects, making it a valuable compound for various applications. Compared to its analogs, it offers a broader range of chemical reactivity and potential biological activity .

Properties

CAS No.

64869-37-0

Molecular Formula

C10H6SeTe

Molecular Weight

332.7 g/mol

IUPAC Name

2-selena-3-telluratricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene

InChI

InChI=1S/C10H6SeTe/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H

InChI Key

XVVKTKBJYPLSQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)[Se][Te]C3=CC=C2

Origin of Product

United States

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